molecular formula C13H16N2O B1197975 Girgensonine CAS No. 486-30-6

Girgensonine

カタログ番号: B1197975
CAS番号: 486-30-6
分子量: 216.28 g/mol
InChIキー: HNFAREZIVBKEJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Girgensonine is a tertiary monobasic alkaloid isolated from Girgensohnia diptera Bunge, a plant species studied for its bioactive compounds. Its chemical structure is identified as 1-(4-hydroxyphenyl)-2-(piperidin-1-yl)acetonitrile (C₁₃H₁₆N₂O) . Key physicochemical properties include:

  • Melting point: 147–148°C (crystalline form).
  • Solubility: Insoluble in water; highly soluble in alcohol, ether, and chloroform; poorly soluble in benzene and petroleum ether.
  • Optical activity: Optically inactive.
  • Derivatives: Forms crystalline hydrochloride (melting point 145–148°C) and picrolonate (melting point 192–194°C) salts .

This compound exhibits insecticidal activity, particularly against disease vectors like Rhodnius prolixus, and serves as a natural model for synthesizing alpha-aminonitrile analogs . Its extraction involves column chromatography using benzene and ethyl alcohol, followed by purification via water bath distillation .

特性

CAS番号

486-30-6

分子式

C13H16N2O

分子量

216.28 g/mol

IUPAC名

2-(4-hydroxyphenyl)-2-piperidin-1-ylacetonitrile

InChI

InChI=1S/C13H16N2O/c14-10-13(15-8-2-1-3-9-15)11-4-6-12(16)7-5-11/h4-7,13,16H,1-3,8-9H2

InChIキー

HNFAREZIVBKEJQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(C#N)C2=CC=C(C=C2)O

正規SMILES

C1CCN(CC1)C(C#N)C2=CC=C(C=C2)O

製品の起源

United States

類似化合物との比較

Phenethylamine Alkaloids

Compounds like ephedrine (C₁₀H₁₅NO) share structural motifs with Girgensonine, such as aromatic rings linked to amine groups. However, differences arise in:

  • Biological activity : Ephedrine acts as a stimulant, whereas this compound is insecticidal.
  • Solubility : Ephedrine’s hydroxyl groups confer higher water solubility compared to this compound’s hydrophobic profile .

Comparison with Functionally Similar Compounds

Nicotine (C₁₀H₁₄N₂)

Nicotine, a well-known insecticidal alkaloid, shares functional similarities with this compound but differs structurally and mechanistically:

  • Molecular weight : Nicotine (162.23 g/mol) is smaller than this compound (216.28 g/mol).
  • Mode of action : Nicotine targets nicotinic acetylcholine receptors, while this compound’s mechanism remains understudied.
  • Toxicity : Nicotine exhibits higher mammalian toxicity, limiting its agricultural use compared to this compound .

Piperine (C₁₇H₁₉NO₃)

Piperine, a piperidine alkaloid from black pepper, has insect-repellent properties but contrasts with this compound in:

  • Chemical structure : Piperine contains a conjugated diene system absent in this compound.
  • Applications : Primarily used in food and pharmaceuticals, whereas this compound is explored for vector control .

Data Table: Comparative Analysis of this compound and Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Key Solvents) Biological Activity Source/Application
This compound C₁₃H₁₆N₂O 216.28 147–148 Alcohol, ether, chloroform Insecticidal Girgensohnia diptera Bunge
Synthetic Analog C₁₄H₁₈N₂O 230.31 150–152 Chloroform, dimethylformamide Enhanced insecticidal Laboratory synthesis
Nicotine C₁₀H₁₄N₂ 162.23 -79 (liquid) Water, ethanol Insecticidal, stimulant Nicotiana tabacum
Piperine C₁₇H₁₉NO₃ 285.34 130–133 Ethanol, chloroform Insect-repellent, bioactive Piper nigrum

Key Research Findings

  • Structural Modifications: Synthetic analogs of this compound with methoxy substitutions show improved thermal stability but reduced solubility in non-polar solvents .
  • Efficacy Discrepancies : this compound’s insecticidal activity against Rhodnius prolixus is comparable to nicotine but with lower environmental persistence .
  • Extraction Methods : this compound’s column chromatography-based isolation contrasts with steam distillation used for nicotine, reflecting differences in volatility .

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Girgensonine, and how can reproducibility be validated?

  • Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (e.g., solvent, temperature, catalysts) and purification methods (e.g., column chromatography, recrystallization). Reproducibility requires detailed documentation of reagent purity, reaction monitoring (TLC/HPLC), and spectroscopic validation (NMR, MS) . For validation, independent replication by a second lab, cross-referencing with published spectral data, and reporting yield variability (±5%) are critical .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural properties?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR for functional group identification, high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, and X-ray crystallography for absolute stereochemistry. Data should be compared against computational predictions (e.g., DFT calculations) and published reference spectra. Ensure instrument calibration and report signal-to-noise ratios for transparency .

Q. How can preliminary bioactivity assays for this compound be designed to minimize false positives?

  • Methodological Answer : Employ dose-response curves with at least three biological replicates, include positive/negative controls (e.g., known inhibitors), and use orthogonal assays (e.g., enzymatic vs. cell-based). Statistical rigor (e.g., ANOVA with post-hoc tests) and IC50_{50}/EC50_{50} validation are essential. Address solvent interference by testing vehicle-only controls .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity across studies be resolved?

  • Methodological Answer : Conduct a meta-analysis to identify variables such as assay conditions (pH, temperature), cell lines, or compound stability. Use Bland-Altman plots to assess systematic bias and sensitivity analysis to rank influential factors. Reconcile discrepancies by repeating experiments under harmonized protocols .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action?

  • Methodological Answer : Combine in vitro (e.g., target-binding assays like SPR) and in vivo (e.g., knockout models) approaches. Employ CRISPR-Cas9 screens to identify genetic modifiers and pharmacodynamic profiling (time-course studies). Integrate omics data (proteomics, metabolomics) to map pathway interactions .

Q. How can computational modeling enhance the prediction of this compound’s target interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to prioritize potential targets, followed by molecular dynamics (MD) simulations (>100 ns) to assess binding stability. Validate predictions with mutagenesis studies (e.g., alanine scanning) and correlate with experimental binding affinities (Kd_d/Ki_i) .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypotheses about this compound’s therapeutic potential?

  • Methodological Answer : Apply the PICO framework to define:

  • P opulation (e.g., specific disease models),
  • I ntervention (this compound dosage/formulation),
  • C omparator (standard therapeutics),
  • O utcome (e.g., tumor size reduction).
    Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with funding priorities .

Q. How can interdisciplinary approaches (e.g., geochemical or ecological methods) inform this compound’s natural sourcing or biosynthesis?

  • Methodological Answer : Use metagenomic sequencing to identify biosynthetic gene clusters in host organisms. Pair with isotopic labeling (13^{13}C-glucose tracing) to map metabolic pathways. Ecological sampling (soil/plant matrices) combined with LC-MS/MS quantitation can correlate environmental factors with compound yield .

Methodological Best Practices

  • Data Presentation : Use tables for raw data (e.g., IC50_{50} values across assays) and figures for trends (dose-response curves). Avoid duplicating data in both formats .
  • Literature Review : Systematically catalog studies using PRISMA guidelines, highlighting gaps (e.g., lack of in vivo toxicity data) and conflicting results .
  • Ethical Compliance : Document institutional review board (IRB) approvals for biological studies and share raw data via repositories (e.g., Zenodo) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Girgensonine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Girgensonine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。